molecular formula C18H24O2 B12588026 Acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester CAS No. 586354-82-7

Acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester

Cat. No.: B12588026
CAS No.: 586354-82-7
M. Wt: 272.4 g/mol
InChI Key: DVODMFAQHRRGET-UHFFFAOYSA-N
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Description

Acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C18H24O2. This compound is known for its unique structure, which includes a phenyl group attached to a cyclohexylidene ring, further esterified with acetic acid and tert-butyl group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester typically involves the esterification of acetic acid with (4-phenylcyclohexylidene)-1,1-dimethylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenylcyclohexylidene moiety may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-(4-phenylcyclohexylidene)-, methyl ester
  • tert-butyl 2-(4-phenylcyclohexylidene)acetate

Uniqueness

Acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester is unique due to its specific esterification with tert-butyl group, which imparts distinct chemical properties such as increased steric hindrance and stability. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

586354-82-7

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

tert-butyl 2-(4-phenylcyclohexylidene)acetate

InChI

InChI=1S/C18H24O2/c1-18(2,3)20-17(19)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-8,13,16H,9-12H2,1-3H3

InChI Key

DVODMFAQHRRGET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=C1CCC(CC1)C2=CC=CC=C2

Origin of Product

United States

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